molecular formula C15H15N3O2 B7502788 N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine

カタログ番号: B7502788
分子量: 269.30 g/mol
InChIキー: TUJWLJMDSGWATB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine, also known as EMA401, is a small molecule that has been extensively studied for its potential use as a treatment for chronic pain. EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is expressed in sensory neurons and has been implicated in the modulation of pain signaling pathways.

作用機序

The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine is thought to involve the selective blockade of the AT2R in sensory neurons. This blockade results in the inhibition of pain signaling pathways, leading to a reduction in pain behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of calcium influx into sensory neurons, the modulation of voltage-gated sodium channels, and the reduction of pro-inflammatory cytokine production.

実験室実験の利点と制限

One advantage of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine is its selectivity for the AT2R, which reduces the potential for off-target effects. However, one limitation is the need for further optimization of the compound to improve its pharmacokinetic properties.

将来の方向性

There are several potential future directions for the study of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine. These include:
1. Further preclinical studies to elucidate the mechanism of action of this compound and its effects on pain signaling pathways.
2. Optimization of the pharmacokinetic properties of this compound to improve its efficacy in clinical trials.
3. Clinical trials to test the efficacy of this compound in other types of neuropathic pain, such as diabetic neuropathy and trigeminal neuralgia.
4. Combination therapy with other analgesic agents to enhance the efficacy of this compound.
5. Exploration of the potential use of this compound in other conditions, such as anxiety and depression, which are often comorbid with chronic pain.
In conclusion, this compound is a promising compound for the treatment of chronic pain, with a well-defined mechanism of action and a growing body of preclinical and clinical evidence supporting its efficacy. Further research is needed to optimize the compound and explore its potential use in other conditions.

合成法

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine has been described in the literature. Briefly, the compound is prepared through a series of chemical reactions starting from commercially available starting materials. The final step involves the coupling of a pyridine derivative with a benzoxazole derivative to form this compound.

科学的研究の応用

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine has been the subject of numerous preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical studies, this compound has been tested in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy, with promising results.

特性

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-19-14-11(6-5-9-16-14)10-17-15-18-12-7-3-4-8-13(12)20-15/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJWLJMDSGWATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。